Chrysene-D12

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

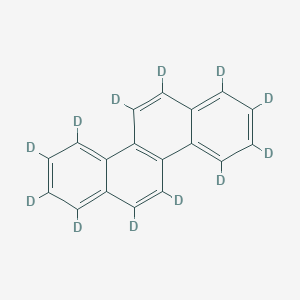

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDECIBYCCFPHNR-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C43)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893474 | |

| Record name | Chrysene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-03-5 | |

| Record name | Chrysene-d12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1719-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Chrysene-D12

An In-depth Technical Guide to the Physical and Chemical Properties of Chrysene-D12

Introduction

This compound is the deuterated form of Chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings.[1] As a stable isotope-labeled compound, this compound serves as a critical internal standard for the quantitative analysis of Chrysene and other PAHs in various environmental and biological matrices.[2] Its use in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), allows for precise and accurate quantification by correcting for analyte loss during sample preparation and analysis.[2][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its use and characterization, and visual diagrams to illustrate key workflows.

General and Chemical Properties

This compound is chemically stable, though it is combustible and incompatible with strong oxidizing agents. It is essential to protect the compound from moisture.

| Property | Value | Source |

| Chemical Name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene | |

| Synonyms | Chrysene, perdeutero-; Benzo[a]phenanthrene-d12 | |

| CAS Number | 1719-03-5 | |

| Molecular Formula | C₁₈D₁₂ | |

| Molecular Weight | 240.36 g/mol | |

| InChIKey | WDECIBYCCFPHNR-AQZSQYOVSA-N |

Physical Properties

The physical characteristics of this compound are well-defined, making it a reliable standard for analytical applications.

| Property | Value | Unit | Source |

| Melting Point | 252 - 254 | °C | |

| Boiling Point | 448 | °C | |

| Density | 1.2 ± 0.1 | g/cm³ | |

| logPoct/wat (Octanol/Water Partition Coeff.) | 5.146 | ||

| Storage Temperature | 20 | °C |

Solubility

| Solvent | Solubility | Source |

| Water | Insoluble | |

| Chloroform | Slightly Soluble | |

| DMSO | Slightly Soluble |

Spectroscopic and Chromatographic Data

Spectroscopic data is fundamental to confirming the identity and isotopic enrichment of this compound.

| Property | Value | Unit | Source |

| Mass Spectrometry (Top Peak) | 240 | m/z | |

| Mass Spectrometry (2nd Highest Peak) | 236 | m/z | |

| Kovats Retention Index (Semi-standard non-polar) | 2437.4, 2468, 2442.7 |

Experimental Protocols

The following sections detail the methodologies for the analysis and purity assessment of this compound.

Protocol for Isotopic and Chemical Purity Assessment

Verifying the deuterium (B1214612) incorporation and assessing the isotopic and chemical purity of this compound is crucial. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.

Objective: To confirm the successful deuteration and quantify the isotopic and chemical purity of a this compound sample.

Methodology:

-

Mass Spectrometry (MS) Analysis:

-

Instrumentation: High-resolution mass spectrometer.

-

Ionization: Use a soft ionization technique to minimize fragmentation and keep the mass spectrum dominated by the parent ion peak.

-

Procedure:

-

Prepare a dilute solution of the this compound sample.

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Confirm the presence of the parent molecular ion peak at an m/z of 240, which corresponds to C₁₈D₁₂. The molecular weight of unlabeled chrysene is approximately 228.29 g/mol ; the shift to 240 confirms the incorporation of 12 deuterium atoms.

-

Quantify the level of isotopic enrichment by measuring the relative intensities of the ion peak at m/z 240 against any residual, partially deuterated isotopologues.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H (Proton) NMR:

-

Dissolve a known quantity of the this compound sample and a known internal standard in a suitable deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

In a fully deuterated sample, the characteristic signals of aromatic protons will be absent or significantly diminished.

-

Determine the percentage of deuterium incorporation by integrating any remaining ¹H signals relative to the internal standard.

-

-

²H (Deuterium) NMR:

-

Acquire the ²H NMR spectrum of the sample.

-

This method directly observes the incorporated deuterium atoms, although the signals are typically broad due to deuterium's quadrupolar nucleus.

-

-

-

Chromatographic Purity Analysis (GC-MS):

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Procedure:

-

Vaporize the sample and inject it into a capillary column where separation occurs based on boiling point and interaction with the stationary phase.

-

The separated compounds enter the mass spectrometer for detection.

-

-

Data Analysis:

-

Identify and quantify any chemical impurities, such as isomers or unrelated contaminants.

-

The mass spectrometer detector can differentiate between this compound and any residual non-deuterated chrysene based on their different mass-to-charge ratios.

-

-

Protocol for PAH Analysis in Environmental Samples using GC-MS with this compound Internal Standard

This compound is commonly used as an internal standard for the quantification of PAHs in complex matrices.

Objective: To accurately quantify PAH concentrations in an environmental sample (e.g., homogenized fish tissue, water).

Methodology:

-

Sample Preparation and Extraction:

-

Weigh a homogenized sample (e.g., 5 g freeze-dried fish tissue).

-

Spike the sample with a known amount of a surrogate standard mixture containing this compound.

-

Extract the sample using an appropriate solvent and method (e.g., dichloromethane (B109758) (DCM) at 100 °C and 2000 psi).

-

Dry the extract by passing it through a sodium sulfate (B86663) column.

-

Perform solvent exchange into hexane (B92381).

-

-

Sample Cleanup:

-

Transfer the hexane extract to a fully activated silica (B1680970) gel clean-up column.

-

Elute with 40 mL of hexane, followed by 70 mL of 50% DCM in hexane.

-

Recover the PAH fraction in iso-octane and concentrate the volume.

-

-

GC-MS Analysis:

-

Instrumentation: Agilent 6890 Gas Chromatograph with a 5973 Mass Selective Detector or equivalent.

-

Column: HP-5ms fused silica capillary column (30 m length, 0.025 mm inner diameter, 0.25 μm film thickness).

-

Injection: 2 μL sample injection in pulsed split-less mode.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Temperature Program:

-

Initial: 80 °C, hold for 2 min.

-

Ramp 1: 50 °C/min to 100 °C.

-

Ramp 2: 5 °C/min to 300 °C.

-

Final: Hold at 300 °C for 5 min.

-

-

MS Parameters:

-

Injector Temperature: 260 °C.

-

Transfer Line Temperature: 300 °C.

-

Ion Source Temperature: 230 °C.

-

Mode: Selective Ion Monitoring (SIM) to enhance sensitivity. Monitor two ions for each target analyte and for this compound (e.g., m/z 240).

-

-

-

Quantification:

-

Generate a 5-point calibration curve using authentic standards.

-

The concentration of each PAH is determined by comparing its peak area to the peak area of the this compound internal standard, using the calibration curve to calculate the final concentration.

-

Safety and Hazards

This compound is associated with significant health and environmental hazards. It is suspected of causing genetic defects and may cause cancer. It is also classified as very toxic to aquatic life with long-lasting effects.

GHS Hazard Statements:

-

H341: Suspected of causing genetic defects.

-

H350: May cause cancer.

-

H410: Very toxic to aquatic life with long lasting effects.

Users must obtain special instructions before use and handle the compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area or fume hood. Avoid release to the environment.

Conclusion

This compound is an indispensable tool in analytical chemistry, particularly for the trace analysis of polycyclic aromatic hydrocarbons. Its well-characterized physical and chemical properties, combined with its isotopic stability, make it an ideal internal standard. The experimental protocols outlined in this guide for purity assessment and quantitative analysis provide a framework for its effective application in research and regulatory monitoring. Proper handling and adherence to safety protocols are paramount due to the compound's potential health and environmental hazards.

References

Chrysene-D12: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Chrysene-D12 is the deuterated form of Chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings.[1] As a stable isotope-labeled compound, this compound is a valuable tool in analytical chemistry, particularly in mass spectrometry-based methods. Its primary application lies in its use as an internal standard for the precise quantification of PAHs in various complex matrices. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, common applications, experimental protocols, and relevant metabolic and analytical workflows.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 1719-03-5 | [2][3][4][5][6] |

| Molecular Formula | C₁₈D₁₂ | [2][3][4] |

| Molecular Weight | 240.36 g/mol | [2][6][7] |

| Appearance | Colorless-to-beige crystals or powder | [8] |

| Melting Point | 252-254 °C | [6][9] |

| Boiling Point | 448 °C | [6] |

| Isotopic Purity | ≥98 atom % D | [6][10] |

Applications in Research and Drug Development

This compound's main utility stems from its isotopic labeling, making it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[11]

Internal Standard for Quantitative Analysis: In environmental monitoring and food safety analysis, this compound is used as an internal standard for the detection and quantification of PAHs.[7][12] When added to a sample at a known concentration before processing, it allows for the correction of analyte loss during sample extraction and cleanup, as well as compensating for matrix effects in the analytical instrument.[13][14] This ensures higher accuracy and precision in the final quantitative results.

Tracer in Metabolism and Pharmacokinetic Studies: Stable isotope-labeled compounds like this compound are employed as tracers in drug development.[11][15] Deuteration can influence the pharmacokinetic and metabolic profiles of drugs.[11][15] While Chrysene itself is not a therapeutic agent, studies on its metabolism provide insights into the biotransformation of PAHs, a class of compounds relevant to toxicology and carcinogenesis.

Experimental Protocols

Protocol for PAH Analysis in Environmental Samples using GC-MS with this compound as an Internal Standard:

This protocol is a generalized representation based on established methods for PAH analysis.

-

Preparation of Standards:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 0.5 µg/mL.[13]

-

Create a series of calibration standards containing the target PAHs at various concentrations.

-

Spike each calibration standard and sample with the this compound internal standard solution to achieve a consistent final concentration.

-

-

Sample Preparation (Extraction and Cleanup):

-

For solid samples (e.g., soil, sediment), perform an extraction using a suitable solvent (e.g., acetone, pentane/ether) via methods like ultrasonic bath extraction.

-

For liquid samples, a liquid-liquid extraction can be employed.

-

The extract is then concentrated and subjected to a cleanup procedure, such as fractionation on a silica (B1680970) column, to remove interfering compounds.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for PAH analysis, such as an HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[13]

-

Injection: Use a split/splitless injector, typically in splitless mode for trace analysis.[13]

-

Temperature Program: An appropriate temperature program is used to separate the PAHs of interest.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron impact ionization at 70 eV is standard.[13]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity for the target PAHs and this compound.[13] The mass-to-charge ratio (m/z) for the molecular ion of this compound (m/z 240) and characteristic ions of the target PAHs are monitored.[16]

-

-

-

Data Analysis:

-

Identify and integrate the chromatographic peaks corresponding to the target PAHs and this compound.

-

Calculate the relative response factor (RRF) for each target PAH using the calibration standards.

-

Quantify the concentration of each target PAH in the samples based on the peak area ratio of the analyte to the internal standard (this compound) and the RRF.

-

Metabolic Pathway of Chrysene

Chrysene, the non-deuterated analog of this compound, undergoes metabolic activation in biological systems, primarily by cytochrome P450 enzymes. This process is of significant interest in toxicology and cancer research as it can lead to the formation of carcinogenic metabolites.[2][3][4] The metabolic pathway involves the formation of epoxides, which are then converted to dihydrodiols and phenols.[17] The "bay-region" diol epoxides are considered the ultimate carcinogenic metabolites.[3]

Analytical Workflow Using this compound

The following diagram illustrates a typical workflow for the quantitative analysis of PAHs in a sample using this compound as an internal standard.

References

- 1. Chrysene - Wikipedia [en.wikipedia.org]

- 2. [PDF] Comparative metabolism of chrysene and 5-methylchrysene by rat and rainbow trout liver microsomes. | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Metabolism of chrysene by brown bullhead liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and 5,6-dimethylchrysene in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound D 98atom 1719-03-5 [sigmaaldrich.com]

- 7. Chrysene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-261-1.2 [isotope.com]

- 8. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:1719-03-5 | Chemsrc [chemsrc.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry [mdpi.com]

- 13. tdi-bi.com [tdi-bi.com]

- 14. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. asdlib.org [asdlib.org]

- 17. Polycyclic Aromatic Hydrocarbon (PAH) Standards and Standard Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]

Carcinogenic Potential of Chrysene and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH), is a suspected human carcinogen found in various environmental sources. Its carcinogenic activity is contingent upon metabolic activation to reactive intermediates that form covalent adducts with DNA, initiating mutagenesis and tumorigenesis. This technical guide provides an in-depth analysis of the carcinogenic potential of chrysene, focusing on its mechanism of action, quantitative toxicological data, and the experimental protocols used for its assessment. Furthermore, this guide explores the theoretical carcinogenic potential of deuterated chrysene analogs, a subject with limited direct experimental data but significant implications for understanding carcinogenic mechanisms and potential mitigation strategies. The principle of the kinetic isotope effect suggests that deuterium (B1214612) substitution at key metabolic sites could retard the activation of chrysene to its ultimate carcinogenic form, thereby reducing its carcinogenic potency.

Carcinogenic Potential of Chrysene

Chrysene is classified as a substance that is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[1][2] The carcinogenicity of chrysene has been evaluated in various animal models and in vitro systems, demonstrating its ability to induce tumors and genotoxic effects.

In Vivo Carcinogenicity Studies

Animal studies have shown that chrysene can induce tumors at the site of application and in other organs. The results, however, can vary depending on the animal model, route of administration, and dose.[1]

Table 1: Summary of In Vivo Carcinogenicity Data for Chrysene

| Species | Route of Administration | Dose | Outcome | Reference |

| Mouse | Skin Painting | 1% solution in acetone (B3395972) | Skin papillomas and carcinomas | [3] |

| Mouse | Subcutaneous Injection | 2-20 mg | Low incidence of local tumors | [3] |

| Newborn Mouse | Subcutaneous Injection | Three 100 µg doses | Increased incidence of liver tumors (not statistically significant) | [1] |

| Mouse | Skin Painting (Initiation-Promotion) | 0.1 mg chrysene followed by TPA | 11 out of 18 surviving mice developed tumors | [1] |

In Vitro Genotoxicity and Transformation Studies

In vitro assays have provided further evidence for the carcinogenic potential of chrysene by demonstrating its mutagenic and cell-transforming properties.

Table 2: Summary of In Vitro Genotoxicity and Transformation Data for Chrysene

| Assay | System | Metabolic Activation (S9) | Result | Reference |

| Ames Test | Salmonella typhimurium TA100 | With S9 | Positive (38 revertants/nanomole) | [1] |

| Cell Transformation | Mammalian cells | Not specified | Positive | [1] |

| Unscheduled DNA Synthesis | Primary rat hepatocytes | Not specified | Negative | [4] |

| Mitotic Recombination | Yeast | Not specified | Negative | [4] |

| Chromosomal Aberrations | Hamster cells | Not specified | Positive | [4] |

| Sister Chromatid Exchange | Mouse cells | Not specified | Positive | [4] |

Mechanism of Carcinogenesis: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of chrysene is not due to the parent compound itself but rather to its metabolic activation into highly reactive electrophilic metabolites. This process is a critical step in the initiation of cancer.[1]

Signaling Pathway of Chrysene Metabolic Activation

The primary pathway for chrysene activation involves its conversion to a "bay-region" diol epoxide. This multi-step process is catalyzed by cytochrome P450 enzymes and epoxide hydrolase.[1]

Formation of DNA Adducts

The ultimate carcinogen, the bay-region diol epoxide of chrysene, is highly electrophilic and can covalently bind to the nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form DNA adducts.[5][6] The formation of these adducts can lead to miscoding during DNA replication, resulting in mutations that can initiate the process of carcinogenesis.

Analysis of DNA from mouse skin treated with chrysene has revealed the presence of multiple DNA adducts, confirming that this is a key mechanism of its carcinogenic action.[6]

Carcinogenic Potential of Deuterated Chrysene Analog

There is a lack of direct experimental data on the carcinogenic potential of deuterated chrysene analogs. However, the principles of the kinetic isotope effect (KIE) can be applied to hypothesize about the potential impact of deuteration.

The Kinetic Isotope Effect and Carcinogen Metabolism

The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond will be slower when a deuterium atom is substituted for a hydrogen atom at that position.

Metabolic activation of PAHs like chrysene involves enzymatic C-H bond cleavage. Therefore, deuteration at specific sites of metabolic attack could slow down the rate of formation of the ultimate carcinogenic diol epoxide. This has been demonstrated for other carcinogens, such as the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), where stereospecific deuterium substitution attenuated its tumorigenicity and metabolism.

While direct evidence for chrysene is lacking, it is plausible that deuteration at the 1 and 2 positions of the chrysene molecule would significantly reduce its rate of metabolic activation and, consequently, its carcinogenic potential. Further research is warranted to investigate this hypothesis experimentally.

Experimental Protocols

Detailed methodologies for key experiments used to assess the carcinogenic potential of chrysene are provided below. These protocols can be adapted for the evaluation of deuterated chrysene analogs.

Mouse Skin Painting Carcinogenicity Bioassay

This in vivo assay is a widely used method to assess the carcinogenic potential of chemical compounds when applied topically.

Protocol:

-

Animal Model: Female SENCAR mice, 6-8 weeks old.

-

Test Substance Preparation: Chrysene is dissolved in a suitable vehicle, such as acetone, to the desired concentration (e.g., 1%).

-

Application: The dorsal skin of the mice is shaved 2 days before the first application. A specific volume of the test solution (e.g., 0.2 mL) is applied to the shaved area twice weekly for the duration of the study (e.g., 52 weeks).

-

Observation: Animals are observed daily for signs of toxicity and weekly for the appearance of skin tumors. The time of tumor appearance, number, and size are recorded.

-

Histopathology: At the end of the study, or when animals become moribund, they are euthanized. The skin and other major organs are collected, fixed in formalin, and processed for histopathological examination to confirm the presence and type of tumors.

-

Control Groups: A vehicle control group (treated with acetone only) and a positive control group (treated with a known skin carcinogen like benzo[a]pyrene) should be included.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a chemical.

Protocol:

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used for detecting frameshift and base-pair substitution mutagens, respectively.

-

Metabolic Activation: The assay is performed with and without the addition of a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254.

-

Procedure: a. The test compound (chrysene, dissolved in a suitable solvent like DMSO) at various concentrations is added to a test tube containing the bacterial culture and, if required, the S9 mix. b. Molten top agar (B569324) is added to the tube, and the mixture is poured onto a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

-

Controls: A solvent control (e.g., DMSO) and positive controls for each strain with and without S9 activation (e.g., 2-nitrofluorene (B1194847) for TA98 without S9, and 2-aminoanthracene (B165279) for TA98 with S9) are included.[7][8]

Cell Transformation Assay (Syrian Hamster Embryo - SHE Assay)

This in vitro assay assesses the ability of a chemical to induce neoplastic transformation in cultured cells.

Protocol:

-

Cell Culture: Primary Syrian hamster embryo (SHE) cells are used.

-

Exposure: The cells are exposed to the test chemical (chrysene) at various concentrations for a defined period (e.g., 24 hours or 7 days).

-

Colony Formation: After exposure, the cells are washed and cultured for approximately 7-9 days to allow for colony formation.

-

Staining and Scoring: The colonies are fixed, stained, and examined microscopically for morphological transformation. Transformed colonies exhibit a characteristic disorganized, piled-up, and crisscrossing growth pattern, in contrast to the orderly, flat morphology of normal colonies.

-

Data Analysis: The transformation frequency is calculated as the number of transformed colonies divided by the total number of colonies. A significant, dose-dependent increase in transformation frequency indicates a positive response.

-

Controls: A solvent control and a positive control (e.g., benzo[a]pyrene) are included in each experiment.[5][9][10][11][12]

³²P-Postlabelling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.[13][14][15]

Protocol:

-

DNA Isolation: DNA is isolated from the target tissue (e.g., mouse skin) of animals treated with the test compound.

-

DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.

-

³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.

Conclusion

Chrysene is a well-documented carcinogen in experimental animals, with its carcinogenic activity mediated through metabolic activation to a bay-region diol epoxide that forms DNA adducts. While direct experimental evidence is currently lacking for its deuterated analogs, the kinetic isotope effect provides a strong theoretical basis to suggest that deuteration at key metabolic sites could significantly reduce the carcinogenic potential of chrysene. This hypothesis warrants further investigation through comparative carcinogenicity and metabolism studies. The experimental protocols detailed in this guide provide a robust framework for conducting such research and for further elucidating the mechanisms of PAH carcinogenesis. Professionals in research and drug development can utilize this information to better assess the risks associated with chrysene exposure and to explore potential strategies for mitigating its carcinogenic effects.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Chrysene - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. The Syrian hamster embryo (SHE) low pH cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of DNA adducts in mouse skin treated with metabolites of chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Microdosing with Carcinogenic Polycyclic Aromatic Hydrocarbons: In Vivo Pharmacokinetics of Dibenzo[def,p]chrysene and Metabolites by UPLC Accelerator Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recommended protocol for the Syrian hamster embryo (SHE) cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Syrian Hamster Embryos (SHE) Cell Transformation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Syrian hamster embryo cell transformation assay at pH 6.7 | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 12. oecd.org [oecd.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Chrysene-D12

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Chrysene-D12, a deuterated polycyclic aromatic hydrocarbon (PAH). Given that the toxicological properties of deuterated compounds are generally considered to be similar to their non-deuterated counterparts, this document leverages data on chrysene (B1668918) to outline potential hazards and safety protocols. This compound is primarily used in research settings as an internal standard for quantitative analysis.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects.[3] The International Agency for Research on Cancer (IARC) classifies chrysene as "Possibly carcinogenic to humans" (Group 2B), and the U.S. Environmental Protection Agency (EPA) has determined it is a "Probable human carcinogen" (Group B2).[4]

GHS Hazard Statements: [3]

-

H341: Suspected of causing genetic defects.

-

H350: May cause cancer.

-

H410: Very toxic to aquatic life with long lasting effects.

Toxicological Data

Acute Toxicity Data for Chrysene

| Route of Exposure | Species | Value | Reference |

| Intraperitoneal | Mouse | LD50: >320 mg/kg | |

| Oral | Rat/Mouse | No data available | |

| Inhalation | Rat/Mouse | No data available |

Aquatic Toxicity Data for Chrysene

| Species | Exposure Duration | Value | Reference |

| Daphnia magna (Water flea) | 2 hours | LC50: 1.9 mg/L | |

| Daphnia magna (Water flea) | 24 hours | Lethal threshold: 0.7 µg/L | |

| Aedes aegypti (Mosquito) | 24 hours | LC50: 1.7 mg/L |

Occupational Exposure Limits for Chrysene (as a component of Coal Tar Pitch Volatiles)

| Organization | Limit | Value | Reference |

| OSHA | PEL-TWA | 0.2 mg/m³ | |

| NIOSH | REL-TWA | 0.1 mg/m³ | |

| ACGIH | TLV-TWA | Exposure should be controlled to as low as possible |

Metabolism and Carcinogenicity

The carcinogenicity of chrysene is attributed to its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations. The primary metabolic pathway involves the formation of diol epoxides.

Metabolic Pathway of Chrysene

The following diagram illustrates the metabolic activation of chrysene to its ultimate carcinogenic metabolites.

Caption: Metabolic activation pathway of chrysene.

Health and Safety Precautions

Engineering Controls

-

All work with this compound should be conducted in a designated area within a properly functioning chemical fume hood.

-

General laboratory ventilation must be sufficient to minimize background concentrations.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

Handling Procedures

-

Avoid inhalation of dust or aerosols.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

A workflow for the safe handling of this compound is illustrated below.

Caption: General laboratory workflow for handling this compound.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, carefully scoop the solid material into a labeled, sealed container for disposal.

-

For larger spills, prevent dust formation and contain the spill. Absorb with an inert material and place in a suitable container for disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., acetone (B3395972), followed by soap and water).

Waste Disposal

Chrysene is listed by the EPA as a hazardous waste with the waste code U050. Therefore, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with federal, state, and local regulations.

Caption: Decision tree for the disposal of this compound waste.

Experimental Protocols

In Vitro Metabolism Assay

This protocol provides a general framework for studying the metabolism of this compound using liver microsomes.

Materials:

-

This compound

-

Liver microsomes (e.g., rat, human)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding this compound (dissolved in a suitable solvent like DMSO).

-

Incubate for a specific time period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for metabolites using HPLC.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Histidine/biotin solution

-

This compound

Procedure:

-

Prepare a mixture of the tester strain, this compound at various concentrations, and S9 fraction (if metabolic activation is being assessed).

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Mouse Skin Carcinogenicity Study (Two-Stage Protocol)

This protocol outlines a general procedure for assessing the carcinogenicity of a substance on mouse skin.

Materials:

-

Mice (e.g., SENCAR, C57BL/6)

-

This compound (initiator)

-

Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA)

-

Acetone (vehicle)

Procedure:

-

Initiation: Apply a single, sub-carcinogenic dose of this compound dissolved in acetone to the shaved backs of the mice.

-

Promotion: After a two-week waiting period, begin twice-weekly applications of the tumor promoter (TPA) to the same area.

-

Observation: Monitor the mice weekly for the appearance of skin tumors.

-

Data Collection: Record the number and size of tumors over the course of the study (typically 20-40 weeks).

-

Histopathology: At the end of the study, perform histopathological analysis of the tumors to determine their malignancy.

Decontamination Procedures

-

Work Surfaces: Wipe surfaces with a solvent in which chrysene is soluble (e.g., acetone, toluene), followed by a thorough wash with soap and water.

-

Glassware: Rinse glassware with a suitable solvent, then wash with soap and water.

-

Equipment: Decontaminate equipment surfaces as described for work surfaces. For internal contamination, consult the manufacturer's instructions.

-

All materials used for decontamination (e.g., wipes, solvent rinses) must be disposed of as hazardous waste.

References

- 1. Carcinoma formation in NMRI mouse skin painting studies is a process suggesting greater than two stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 3. Environmental Compliance Information for Energy Extraction [eciee.org]

- 4. Comparative tumor initiating activity on mouse skin of 6-nitrobenzo[a]pyrene, 6-nitrochrysene, 3-nitroperylene, 1-nitropyrene and their parent hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysene-D12: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Chrysene-D12. Understanding the quality control and analytical specifications of this deuterated internal standard is paramount for ensuring the accuracy and reliability of quantitative analytical methods in research and drug development.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, providing a clear overview of its identity, purity, and concentration.

Table 1: General Properties and Identification

| Parameter | Specification |

| Chemical Name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene |

| CAS Number | 1719-03-5 |

| Molecular Formula | C₁₈D₁₂ |

| Molecular Weight | ~240.36 g/mol |

| Appearance | White to off-white solid |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Analytical Technique(s) |

| Chemical Purity | ≥98% | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (Atom % D) | ≥98% | Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HR-MS) |

| Isotopic Enrichment | M+12 | Mass Spectrometry (MS) |

Table 3: Concentration (for solutions)

| Parameter | Example Specification | Analytical Technique(s) |

| Concentration | 200 µg/mL in Toluene-d8 | Gravimetric Preparation, verified by GC-MS or HPLC |

| Concentration | 2000 µg/mL in Dichloromethane | Gravimetric Preparation, verified by GC-MS or HPLC |

Experimental Protocols

The analytical methods employed to certify the quality of this compound are crucial for understanding the reported data. The following sections detail the typical experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is a cornerstone technique for assessing the chemical purity of this compound and ensuring the absence of organic impurities.

Methodology:

-

Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Splitless injection mode with an injection volume of 1 µL.

-

Temperature Program:

-

Initial oven temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 320 °C.

-

Final hold: 10 minutes at 320 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (e.g., m/z 40-550) for impurity profiling and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of the main peak. The primary ion monitored for this compound is m/z 240.

-

-

Data Analysis: The chemical purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC with UV detection is an alternative or complementary technique to GC-MS for purity assessment.

Methodology:

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Initial conditions: 70% Acetonitrile, 30% Water.

-

Gradient: Linearly increase to 100% Acetonitrile over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Data Analysis: Similar to GC-MS, purity is calculated based on the relative peak area of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Integrity

NMR spectroscopy is a powerful tool for confirming the isotopic enrichment and ensuring the deuterium (B1214612) atoms are correctly positioned on the chrysene (B1668918) backbone.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR: The absence or significant reduction of signals in the aromatic region compared to an unlabeled chrysene standard confirms a high level of deuteration. The residual proton signals can be integrated to quantify the isotopic purity.

-

²H (Deuterium) NMR: A deuterium spectrum will show a characteristic signal corresponding to the deuterated positions, confirming the presence of deuterium.

-

¹³C NMR: The carbon spectrum will show characteristic shifts and coupling patterns that can be compared to the unlabeled standard to confirm the structural integrity of the carbon skeleton.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment

HR-MS provides a precise mass measurement, which is used to confirm the molecular formula and the level of isotopic enrichment.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: The instrument measures the mass-to-charge ratio (m/z) with high accuracy. The observed monoisotopic mass of this compound will be approximately 240.1692, which corresponds to the theoretical mass of C₁₈D₁₂. The isotopic distribution pattern is also analyzed to confirm the incorporation of twelve deuterium atoms.

Workflow and Pathway Diagrams

The following diagrams illustrate the quality control workflow for this compound and its application as an internal standard.

Caption: Quality Control Workflow for this compound Production.

Caption: Use of this compound as an Internal Standard.

Solubility of Chrysene-D12 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chrysene-D12 in various organic solvents. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document leverages data for its non-deuterated analogue, Chrysene. The solubility of deuterated and non-deuterated isotopologues of a compound are generally considered to be very similar. This guide presents available solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual workflow for this process.

Core Solubility Data

This compound, a deuterated polycyclic aromatic hydrocarbon (PAH), exhibits solubility characteristics typical of its class, with a general preference for non-polar organic solvents. While specific quantitative data for this compound is sparse, several sources indicate its qualitative solubility. It is described as slightly soluble in chloroform (B151607) and DMSO.[1] One commercial product is available as a 200 µg/mL solution in toluene-D₈.

To provide a more comprehensive quantitative overview, the following table summarizes the solubility of non-deuterated Chrysene in a range of organic solvents. This data serves as a strong proxy for the solubility of this compound.

| Solvent | Temperature | Solubility |

| Absolute Alcohol | 25 °C | ~0.77 g/L (1 g in 1300 mL)[2] |

| Toluene | 25 °C | ~2.08 g/L (1 g in 480 mL)[2] |

| Toluene | 100 °C | ~5% (w/v)[2] |

| Benzene | Boiling | Moderately soluble[2] |

| Ether | Ambient | Slightly soluble |

| Carbon Disulfide | Ambient | Slightly soluble |

| Glacial Acetic Acid | Ambient | Slightly soluble |

| Dichloromethane | Not Specified | Widely used as a solvent for PAHs, suggesting good solubility |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FL) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully draw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a calibrated HPLC-FL or GC-MS method. PAHs are often analyzed by HPLC with a fluorescence detector due to their native fluorescence, which provides high sensitivity and selectivity. GC-MS is also a common and effective technique.

-

Calculation: Based on the concentration determined by the analytical instrument and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility at the specified temperature.

Visualized Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Chrysene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated chrysene (B1668918), a critical analytical standard and research tool. This document details the primary synthetic methodologies, manufacturing processes, purification techniques, and analytical characterization of this isotopically labeled polycyclic aromatic hydrocarbon (PAH).

Introduction to Deuterated Chrysene

Chrysene-d12 (C₁₈D₁₂) is a stable, non-radioactive isotopologue of chrysene where all twelve hydrogen atoms have been replaced with deuterium (B1214612).[1] This isotopic substitution results in a significant mass increase (from approximately 228.29 g/mol for unlabeled chrysene to 240.36 g/mol for this compound) without altering its fundamental chemical structure.[2][3][4] This key property makes it an ideal internal standard for quantitative analysis of chrysene in various matrices, particularly in environmental monitoring and drug metabolism studies, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][5][6] The use of deuterated standards helps to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical measurements.[6]

Synthesis of Deuterated Chrysene

The primary route for the synthesis of deuterated chrysene is through Hydrogen Isotope Exchange (HIE) reactions, where the protium (B1232500) (¹H) atoms on the chrysene molecule are replaced with deuterium (²H or D).[2] This can be achieved through several catalytic methods.

Catalytic Hydrogen Isotope Exchange (HIE)

2.1.1. Heterogeneous Catalysis

Heterogeneous catalysis involves the use of a solid catalyst in a different phase from the reactants. For the deuteration of aromatic compounds like chrysene, platinum-on-alumina is a commonly used catalyst.[7] The reaction is typically carried out with a deuterium source such as heavy water (D₂O) under elevated temperature and pressure.[7][8]

2.1.2. Homogeneous Catalysis

Homogeneous catalysis utilizes a catalyst that is in the same phase as the reactants. Iridium-based complexes, such as Crabtree's catalyst, are effective for HIE reactions.[2] These catalysts can reversibly activate C-H bonds, facilitating the exchange of hydrogen for deuterium.[2] The choice of catalyst is critical as it influences the efficiency and selectivity of deuterium incorporation.[2]

Acid-Catalyzed Deuteration

Another method for preparing deuterated aromatic compounds involves treatment with a strong acid in the presence of a deuterium source.[9][10] This method comprises dissolving the aromatic compound in a deuterated solvent and treating the solution with a strong acid (pKa ≤ 1) to facilitate the H/D exchange.[9] The process may need to be repeated to achieve high levels of deuteration.[9]

Manufacturing Processes

The synthesis of deuterated chrysene can be performed using either batch or continuous flow manufacturing processes.

Batch Synthesis

Conventional synthesis of deuterated aromatic compounds is often carried out in a batch reactor.[7] This process involves reacting chrysene with a deuterium source in the presence of a catalyst under high temperature and pressure.[7] However, batch methods can have limitations in terms of production scale, long reaction times due to inefficient heating and cooling, and complex purification processes.[7]

Flow Synthesis

Modern manufacturing is increasingly adopting flow synthesis methods, which offer several advantages over batch processing. A continuous flow system using a microwave reactor has been developed for the synthesis of deuterated aromatic compounds.[7] In this process, a solution of the raw material and D₂O are pumped through a heated glass reaction tube filled with a catalyst (e.g., platinum on alumina).[7] Microwave irradiation provides rapid and efficient heating.[7] This method allows for higher production efficiency, flexible reaction conditions, improved safety, and is amenable to automation.[7]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of deuterated chrysene are not extensively available in the public domain, the following sections provide generalized procedures based on the described methodologies.

General Protocol for Heterogeneous Catalytic HIE (Batch)

-

Reactor Setup: A high-pressure batch reactor is charged with chrysene, a platinum-on-alumina catalyst, and heavy water (D₂O).

-

Reaction Conditions: The reactor is sealed and heated to a high temperature under high pressure to facilitate the H-D exchange reaction. Reaction times need to be sufficient to ensure complete deuteration at all 12 positions.[2]

-

Work-up and Isolation: After cooling, the reaction mixture is filtered to remove the catalyst. The deuterated chrysene is then extracted from the aqueous phase using an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography.

General Protocol for Flow Synthesis

-

System Setup: A flow synthesis system is assembled, consisting of pumps for the raw material solution and D₂O, a flow-type microwave reactor with a catalyst-packed glass tube, a back-pressure valve, and a liquid-liquid separator.[7]

-

Reaction: The chrysene solution and D₂O are continuously pumped through the microwave-irradiated reactor at a controlled flow rate and pressure (e.g., 2 MPa).[7]

-

Separation and Collection: The reaction mixture is cooled, and the organic and aqueous layers are separated. The organic layer containing the deuterated chrysene is collected.

-

Purification: The solvent is removed, and the product is purified using standard techniques.

Purification and Characterization

5.1. Purification

Purification of the crude deuterated chrysene is crucial to remove any unreacted starting material, partially deuterated species, and other impurities.

-

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[11]

-

Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel).[11] The crude mixture is loaded onto a column and eluted with a solvent system of appropriate polarity.[11]

5.2. Characterization

The identity and purity of the synthesized deuterated chrysene are confirmed using various analytical techniques.

-

Mass Spectrometry (MS): MS is used to confirm the successful incorporation of deuterium by measuring the mass-to-charge ratio (m/z) of the molecule.[2] The complete replacement of 12 hydrogen atoms with deuterium results in a mass increase of 12 atomic mass units.[2] High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic enrichment by analyzing the relative abundance of H/D isotopologues.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons, while ²H NMR can confirm the presence and location of deuterium atoms.[2][11][13]

Data Presentation

Table 1: Physical and Chemical Properties of Chrysene and Deuterated Chrysene

| Property | Chrysene (C₁₈H₁₂) | This compound (C₁₈D₁₂) | Reference(s) |

| CAS Number | 218-01-9 | 1719-03-5 | [1][3] |

| Molecular Weight | 228.29 g/mol | 240.36 g/mol | [3][4] |

| Melting Point | ~254 °C | 252-254 °C | [14] |

| Boiling Point | ~448 °C | ~448 °C | [4] |

| Isotopic Purity | N/A | ≥98 atom % D | [1][2] |

Table 2: Summary of Synthesis and Manufacturing Parameters

| Parameter | Batch Synthesis | Flow Synthesis | Reference(s) |

| Methodology | H-D exchange with catalyst in a sealed reactor. | Continuous H-D exchange in a catalyst-packed tube reactor. | [7] |

| Heating | Conventional heating (e.g., heating mantle). | Microwave irradiation. | [7] |

| Pressure | High pressure. | High pressure (e.g., 2 MPa). | [7] |

| Advantages | Established method. | Higher throughput, better efficiency, automation potential, enhanced safety. | [7] |

| Disadvantages | Scale-up limitations, long reaction times, lower efficiency. | Initial setup cost. | [7] |

Mandatory Visualizations

Caption: General synthesis workflow for deuterated chrysene.

Caption: Comparison of batch versus flow manufacturing processes.

References

- 1. Chrysene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-261-10 [isotope.com]

- 2. This compound | 1719-03-5 | Benchchem [benchchem.com]

- 3. Chrysene [webbook.nist.gov]

- 4. This compound | 1719-03-5 | FC173005 | Biosynth [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. tn-sanso.co.jp [tn-sanso.co.jp]

- 8. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 9. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 10. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epublications.marquette.edu [epublications.marquette.edu]

- 14. This compound | CAS#:1719-03-5 | Chemsrc [chemsrc.com]

Methodological & Application

The Sentinel Molecule: Chrysene-D12 as an Internal Standard in GC-MS Analysis

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. In the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is a critical practice to ensure accuracy and reproducibility. Among the various options, Chrysene-D12, a deuterated form of chrysene, has emerged as a robust internal standard. Its chemical similarity to the target PAHs and its distinct mass-to-charge ratio make it an ideal candidate to compensate for variations in sample preparation and instrument response.

Principle of Internal Standardization

Internal standardization is a calibration technique used to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response. A known concentration of an internal standard, a compound that is chemically similar to the analyte but not naturally present in the sample, is added to all samples, standards, and blanks. The response of the analyte is then measured relative to the response of the internal standard. This compound is particularly well-suited for this role in PAH analysis due to its similar chromatographic behavior to many PAHs of interest.[1][2]

Experimental Protocols

The following protocols outline the general steps for the use of this compound as an internal standard in the GC-MS analysis of PAHs in various matrices, such as edible oils, water, and environmental solids.[3][4]

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for extracting PAHs from a liquid matrix like water.[3]

Materials:

-

Reversed-phase SPE cartridges (e.g., C18)

-

Methanol

-

Ethyl acetate

-

High-purity water

-

Nitrogen gas for evaporation

-

This compound internal standard solution

Procedure:

-

Cartridge Conditioning: Activate and rinse the SPE cartridge sequentially with 3 mL of dichloromethane, 3 mL of methanol, and 3 mL of high-purity water.

-

Sample Spiking: Spike a 1000 mL water sample with a known amount of this compound internal standard solution (e.g., to a final concentration of 100 ng/mL).

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge.

-

Elution: Elute the trapped analytes and the internal standard from the cartridge with an appropriate solvent such as dichloromethane or ethyl acetate.

-

Concentration: Evaporate the eluent to a small volume under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., methylene (B1212753) chloride) for GC-MS analysis.

Sample Preparation: Extraction from Edible Oils

This protocol is designed for the extraction of PAHs from fatty matrices.

Materials:

-

Molecularly Imprinted Polymer (MIP) SPE cartridge for PAHs

-

Methylene chloride

-

This compound internal standard solution

-

Nitrogen gas for evaporation

Procedure:

-

Sample Spiking: Add a known amount of this compound internal standard to the oil sample before extraction.

-

Dilution: Dilute the spiked oil sample with a suitable solvent.

-

SPE Cleanup: Pass the diluted sample through a PAH-selective MIP SPE cartridge.

-

Elution: Elute the PAHs and this compound from the cartridge.

-

Concentration and Reconstitution: Evaporate the elution solvent under nitrogen and reconstitute the sample for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of PAHs with this compound as an internal standard. Optimization may be required based on the specific instrument and target analytes.

| Parameter | Typical Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977C GC/MSD or equivalent |

| Column | Agilent J&W Select PAH (30 m x 0.25 mm, 0.15 µm) or Rxi®-PAH (40 m x 0.18 mm, 0.07 µm) |

| Carrier Gas | Helium or Hydrogen at a constant flow of 1.4 - 2.0 mL/min |

| Inlet Mode | Splitless |

| Inlet Temperature | 275 - 320 °C |

| Oven Program | 80 °C (hold 1 min), ramp at 11.5 °C/min to 350 °C (hold 6 min) - must be optimized |

| MSD Transfer Line | 320 °C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Quantitative Data Summary

The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. The tables below summarize typical performance data from various applications.

Table 1: Calibration and Linearity Data

| Analyte(s) | Matrix | Calibration Range (ng/mL) | Linearity (R²) | Reference |

| 9 PAHs | Edible Oils | 1 - 100 | > 0.999 | |

| 13 PAHs | Human Urine | LOQ to 8.67 x 10³ | Linear | |

| 15+1 PAHs | Palm Oil | 0.2 - 10 | > 0.9979 |

Table 2: Recovery and Quantification Limits

| Analyte(s) | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Reference |

| 13 PAHs | Human Urine | Trueness within 20% | 2.28 - 22.8 ng/L | |

| PAH4 | Palm Oil | 76.15 - 88.11 | - | |

| Naphthalene & Chrysene | Glass & Drywall Wipes | Varies (see original paper) | - | |

| 8 PAHs | Herbal Medicines | - | 0.26 - 1.11 µg/kg |

Visualizing the Workflow

The following diagrams illustrate the key workflows in the application of this compound as an internal standard in GC-MS analysis.

Caption: General experimental workflow for GC-MS analysis using an internal standard.

Caption: Logical relationship for quantification using the internal standard method.

References

Application of Chrysene-d12 in the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil Samples

Abstract

This application note provides detailed protocols for the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in soil samples using Chrysene-d12 as an internal standard. The methodologies described are essential for environmental monitoring, site remediation, and risk assessment. The use of deuterated internal standards like this compound is critical for achieving accurate and reproducible results by compensating for matrix effects and variations during sample preparation and analysis. This document is intended for researchers, scientists, and professionals in the field of environmental science and analytical chemistry.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a group of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1][2] They are introduced into the environment through both natural processes and anthropogenic activities, such as the incomplete combustion of organic materials.[2] Accurate quantification of PAHs in complex matrices like soil is crucial for regulatory compliance and environmental protection.

The inherent variability in soil composition and the potential for analyte loss during sample preparation necessitate the use of an internal standard. An ideal internal standard should have similar chemical and physical properties to the target analytes but be distinguishable from them during analysis. Deuterated PAHs, such as this compound, serve as excellent internal standards for GC-MS analysis as they co-elute with their non-deuterated counterparts but have a different mass-to-charge ratio, allowing for precise quantification.[3] this compound is particularly suitable for the quantification of chrysene (B1668918) and other PAHs with similar molecular weights and chromatographic behavior.[4]

This document outlines several common extraction techniques for PAHs from soil, including Soxhlet, QuEChERS, and mechanical shaker extraction, all incorporating this compound as an internal standard.

Experimental Protocols

Reagents and Standards

-

Solvents: Dichloromethane (B109758) (DCM), acetone (B3395972), hexane, acetonitrile (B52724) (all pesticide grade or equivalent).

-

PAH Standard Solution: A certified reference standard mixture containing the PAHs of interest.

-

Stock Deuterated PAH Internal Standard Solution: A solution containing this compound, along with other deuterated PAHs such as Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, and Perylene-d12, typically at a concentration of 2000 µg/mL.

-

Working Deuterated PAH Internal Standard Solution: A diluted solution of the stock internal standard, prepared in an appropriate solvent (e.g., dichloromethane), to a concentration suitable for spiking samples (e.g., 80 µg/mL).

-

Surrogate Standards: Compounds like 2-Fluorobiphenyl and p-Terphenyl-d14 can be used to monitor the efficiency of the extraction procedure.

-

Drying Agent: Anhydrous sodium sulfate, reagent grade.

-

Dispersive SPE Sorbents (for QuEChERS): Magnesium sulfate, primary secondary amine (PSA).

Sample Preparation

-

Homogenization: Air-dry the soil sample and remove any large debris such as rocks and vegetation.

-

Sieving: Sieve the soil through a 2 mm mesh to ensure homogeneity. For the QuEChERS method, it is crucial that the soil sample is at least 80% hydrated; therefore, water may need to be added.

-

Weighing: Accurately weigh a representative subsample of the homogenized soil (e.g., 10-20 g) for extraction.

Extraction Methodologies

This is a classical and robust method for the extraction of PAHs from solid matrices.

-

Place the weighed soil sample into a Soxhlet extraction thimble.

-

Spike the sample with a known amount of the working deuterated PAH internal standard solution, including this compound.

-

Add the thimble to the Soxhlet extractor.

-

Add a 1:1 mixture of dichloromethane and acetone to the boiling flask.

-

Extract the sample for 16-24 hours.

-

After extraction, allow the extract to cool.

-

Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

This method is known for its high sample throughput and minimal solvent usage.

-

Place 5 g of sieved soil into a 50 mL centrifuge tube.

-

Add 5 mL of water and shake the tube.

-

Add 10 mL of acetonitrile and shake vigorously.

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge.

-

Take a 1 mL aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.

-

Add the aliquot to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

-

Vortex for 30 seconds and centrifuge.

-

Transfer the supernatant to a clean vial.

-

Add a known amount of the working deuterated PAH internal standard solution, including this compound, to the final extract before analysis.

This method is a simpler and faster alternative to Soxhlet extraction.

-

Place 10 g of homogenized soil into a glass extraction vessel.

-

Spike the sample with a surrogate solution containing deuterated PAHs.

-

Add an extraction solvent mixture of hexane:acetone:triethylamine (50:45:5 v/v).

-

Seal the vessel and place it on a mechanical shaker for a specified time (e.g., 2 hours).

-

Allow the soil to settle and decant the solvent.

-

Filter the extract to remove any suspended particles.

-

Add the working deuterated PAH internal standard solution, including this compound, to the extract.

-

Concentrate the extract to a final volume of 1 mL.

Instrumental Analysis: GC-MS

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for PAH analysis (e.g., TG-17SilMS).

-

Injector: Splitless mode.

-

Oven Temperature Program: Optimized for the separation of target PAHs.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selective Ion Monitoring (SIM) is recommended for lower detection limits.

-

Monitored Ions: Select the characteristic ions for each target PAH and deuterated internal standard. For this compound, the molecular ion is typically monitored.

-

-

Calibration:

-

Prepare a series of calibration standards containing known concentrations of the target PAHs.

-

Add a constant amount of the working deuterated PAH internal standard solution (including this compound) to each calibration standard.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Data Presentation